

Comparative analysis of N-Ethylnicotinamide metabolism in different species

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Compound of Interest

Compound Name: N-Ethylnicotinamide

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A Comparative Analysis of N-Ethylnicotinamide Metabolism Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of **N-Ethylnicotinamide** (NEK), a significant metabolite of the respiratory stimulant Nikethamide. Understanding the species-specific differences in the metabolic fate of NEK is crucial for preclinical drug development, toxicological assessments, and the interpretation of pharmacokinetic and pharmacodynamic data. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways involved.

Quantitative Analysis of N-Ethylnicotinamide Metabolism

Direct comparative pharmacokinetic data for **N-Ethylnicotinamide** across different species is limited in the current literature. Much of the available information is derived from studies on its parent compound, Nikethamide. The following table summarizes the available qualitative and quantitative data on NEK metabolism.



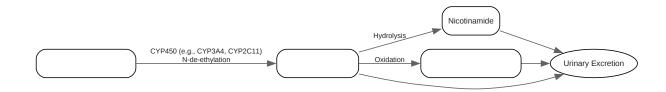
Parameter	Human	Rat	Dog	Horse
Primary Route of Formation	N-de-ethylation of Nikethamide[1] [2]	N-de-ethylation of Nikethamide[1] [3]	N-de-ethylation of Nikethamide	N-de-ethylation of Nikethamide[4] [5]
Enzymes Involved in Formation (from Nikethamide)	Primarily CYP3A4 (inferred)[2]	Primarily CYP2C11 (inferred)[2][3]	Cytochrome P450 enzymes	Cytochrome P450 enzymes[4]
Major Metabolites of NEK	Nicotinamide, N- ethyl-3- carboxyppyridine (inferred)[6]	Nicotinamide, N- ethyl-3- carboxyppyridine (inferred)	Nicotinamide (inferred)	Nicotinamide[4] [5]
Primary Route of Elimination	Urinary excretion[1]	Urinary excretion[1]	Urinary excretion	Urinary excretion[4][5]
Pharmacokinetic Data for NEK	Data not available	Data not available	Data not available	Data not available

Note: Much of the data presented for human, rat, and dog are inferred from studies on analogous compounds or the parent drug, Nikethamide, due to the limited availability of direct research on **N-Ethylnicotinamide** metabolism in these species.

Metabolic Pathways of N-Ethylnicotinamide

The primary metabolic pathway for the formation of **N-Ethylnicotinamide** is the N-deethylation of Nikethamide, a reaction catalyzed by cytochrome P450 enzymes. Once formed, NEK can undergo further metabolism, primarily through oxidation to N-ethyl-3-carboxypyridine or hydrolysis to nicotinamide.





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Caption: Metabolic pathway of N-Ethylnicotinamide.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **N-Ethylnicotinamide** metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of **N-Ethylnicotinamide** in different species.

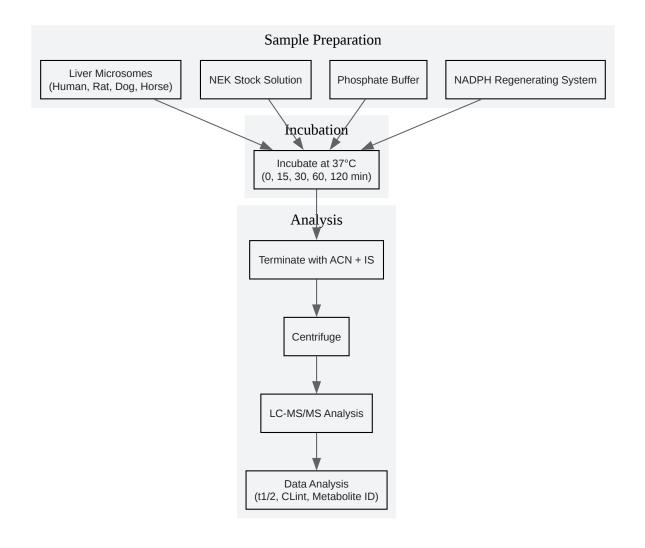
- 1. Materials:
- N-Ethylnicotinamide
- Liver microsomes (human, rat, dog, horse)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Internal standard (IS) for LC-MS/MS analysis
- 96-well plates
- Incubator/shaker



2. Procedure:

- Prepare a stock solution of **N-Ethylnicotinamide** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add liver microsomes (final protein concentration typically 0.5-1 mg/mL) to phosphate buffer.
- Add the N-Ethylnicotinamide stock solution to the microsome suspension to achieve the desired final concentration (e.g., 1 μM).
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the plate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
- Centrifuge the plate to precipitate proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- 3. Data Analysis:
- Quantify the remaining parent compound (NEK) at each time point using a validated LC-MS/MS method.
- Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
- Analyze the samples for the presence of potential metabolites by comparing to control incubations (without NADPH).





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Caption: In Vitro Metabolism Experimental Workflow.

LC-MS/MS Method for Quantification of N-Ethylnicotinamide

This protocol outlines a general method for the sensitive and specific quantification of NEK in biological matrices.



- 1. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to separate NEK from endogenous matrix components and its metabolites.
- Flow Rate: 0.3-0.5 mL/min
- Injection Volume: 5-10 μL
- 2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Optimize the precursor-to-product ion transitions for NEK and the internal standard. For NEK (C8H10N2O, MW: 150.18), a potential transition could be m/z 151.1 -> 106.1 (loss of -NH2CH2CH3).
- Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.
- 3. Sample Preparation (Plasma/Urine):
- To 100 μ L of plasma or urine, add 300 μ L of ice-cold acetonitrile containing the internal standard.
- Vortex to precipitate proteins.
- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

This guide serves as a foundational resource for researchers investigating the metabolism of **N-Ethylnicotinamide**. The provided data and protocols can be adapted and expanded upon to facilitate further research in this area.

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